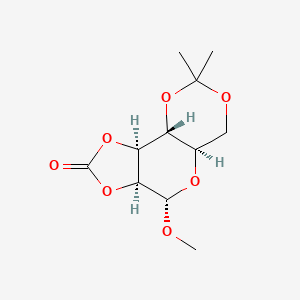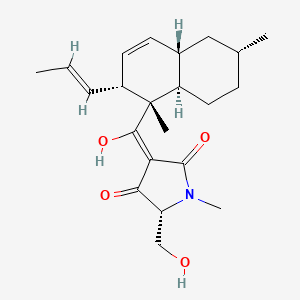
Epiequisetin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Epiequisetin is a fungal metabolite and an epimer of equisetin . It is a tetramic acid derivative which was isolated from a marine sponge-derived fungus Fusarium equiseti . It inhibits HIV-1 integrase 3’ end-processing and strand transfer activities . Epiequisetin is phytotoxic and inhibits the germination of various seeds and growth of young seedlings .
Physical And Chemical Properties Analysis
Epiequisetin has a molecular formula of C22H31NO4 and a molecular weight of 373.5 . It is soluble in DMSO .Applications De Recherche Scientifique
Anti-Cancer Effects
- Cytotoxicity : It demonstrates cytotoxicity against prostate cancer cell lines (LNCaP, 22Rv1, DU145, and PC-3), with the lowest IC50 value observed in PC-3 cells .
- Cell Cycle Regulation : It blocks the cell cycle at the G1 phase, impacting cell proliferation .
- Protein Regulation : 5’-Epiequisetin modulates proteins involved in cell survival (e.g., survivin), cell migration (beta-catenin and cadherins), and cell cycle control (PI3K, Akt, phosphorylated Akt) .
Pharmacotherapy for Prostate Cancer
In vivo studies demonstrate that 5’-Epiequisetin significantly inhibits prostate cancer progression. It achieves this by regulating protein expression related to apoptosis (DR5, caspase 8), survival (survivin), and migration (cadherins) in mice .
Potential Lead Compound
Given its anti-cancer effects both in vitro and in vivo, 5’-Epiequisetin holds promise as a lead compound for developing novel pharmacotherapies against prostate cancer .
Mécanisme D'action
Target of Action
Epiequisetin, also known as 5’-Epiequisetin, is a tetramic acid derivative that has shown cytotoxicity against various prostate cancer cell lines . The primary targets of Epiequisetin are proteins responsible for cell proliferation, apoptosis, and migration . These include PI3K, Akt, phosphorylated Akt, and proteins which control the cell cycle .
Mode of Action
Epiequisetin interacts with its targets to regulate their expression . It upregulates the expression of DR5 and cleave-caspase 3, which play important roles in the process of apoptosis . When DR5 is silenced, the proportion of apoptotic cells induced by Epiequisetin remarkably declines . Epiequisetin also downregulates the expression of survivin, which plays a key role in the process of survival and apoptosis .
Biochemical Pathways
Epiequisetin impacts several biochemical pathways. It regulates the expression of proteins that control the cell cycle, thus blocking the cell cycle at the G1 phase . It also impacts beta-catenin and cadherins, which are associated with cell migration .
Result of Action
Epiequisetin has shown an anti-prostate cancer effect by inducing apoptosis and inhibiting cell proliferation and migration both in vitro and in vivo . It significantly inhibits the progression of prostate cancer in mice, accompanied by regulating the protein expression of DR5, caspase 8, survivin, and cadherins .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Epiequisetin. It is known that environmental signals can influence gene expression and subsequent health outcomes
Propriétés
IUPAC Name |
(3E,5R)-3-[[(1S,2R,4aS,6R,8aR)-1,6-dimethyl-2-[(E)-prop-1-enyl]-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO4/c1-5-6-15-9-8-14-11-13(2)7-10-16(14)22(15,3)20(26)18-19(25)17(12-24)23(4)21(18)27/h5-6,8-9,13-17,24,26H,7,10-12H2,1-4H3/b6-5+,20-18+/t13-,14-,15-,16-,17-,22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQBPPQLRODXET-YPFNAWONSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1C=CC2CC(CCC2C1(C)C(=C3C(=O)C(N(C3=O)C)CO)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/[C@@H]1C=C[C@@H]2C[C@@H](CC[C@H]2[C@]1(C)/C(=C\3/C(=O)[C@H](N(C3=O)C)CO)/O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Epiequisetin | |
Q & A
Q1: What is the mechanism of action of Epiequisetin in prostate cancer cells?
A1: Epiequisetin exhibits its anti-cancer effects through multiple mechanisms. Research suggests that it induces apoptosis (programmed cell death) in prostate cancer cells by:
- Upregulating DR5 and Cleave-Caspase 3: Epiequisetin increases the expression of death receptor 5 (DR5) and cleaved caspase 3, both crucial players in the apoptotic pathway []. This effect was confirmed by silencing DR5, which led to a decrease in Epiequisetin-induced apoptosis [].
- Downregulating Survivin: Epiequisetin reduces the expression of Survivin, a protein known to inhibit apoptosis and promote cell survival [].
- Cell Cycle Arrest: Epiequisetin causes cell cycle arrest at the G1 phase, preventing cell division and proliferation [].
- Modulating PI3K/Akt Pathway: It influences the PI3K/Akt signaling pathway, a critical regulator of cell growth, survival, and proliferation [].
- Targeting Beta-catenin and Cadherins: Epiequisetin affects Beta-catenin and cadherin proteins, which are involved in cell adhesion and migration [].
Q2: What is the source of Epiequisetin, and are there any other notable activities associated with this compound?
A2: Epiequisetin, a tetramic acid derivative, was first isolated from the marine sponge-derived fungus Fusarium equiseti [, ]. Beyond its promising anti-cancer activity, Epiequisetin also exhibits:
- Anti-Vibrio activity: Epiequisetin demonstrates inhibitory effects against various Vibrio species, a genus of bacteria known to cause diseases in aquatic animals [].
Q3: Has the efficacy of Epiequisetin been tested in a living model? What were the results?
A3: Yes, the efficacy of Epiequisetin has been evaluated in vivo using a mouse model of prostate cancer. The results demonstrated that Epiequisetin significantly inhibited prostate cancer progression in these mice []. This anti-cancer effect was accompanied by the regulation of key proteins such as DR5, caspase 8, Survivin, and cadherins in vivo, supporting the in vitro findings [].
Q4: Are there any analytical methods available for the detection and quantification of Epiequisetin?
A4: While specific details regarding analytical methods for Epiequisetin were not provided in the presented research, it can be inferred that techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are likely employed for the isolation, characterization, and quantification of Epiequisetin from its natural sources and biological samples [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

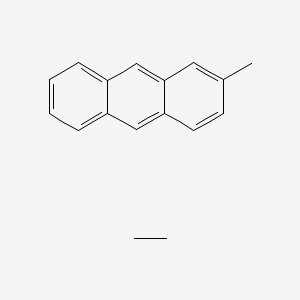
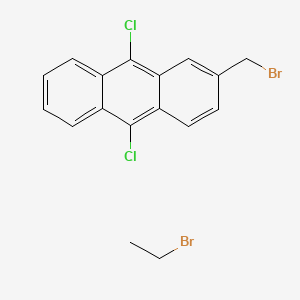
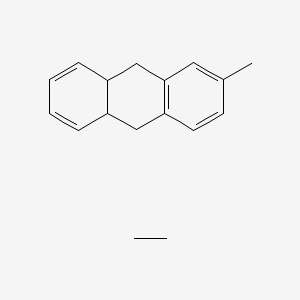
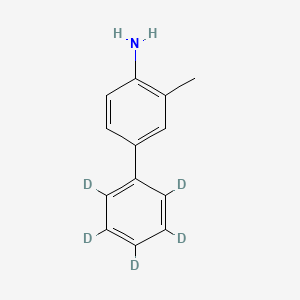

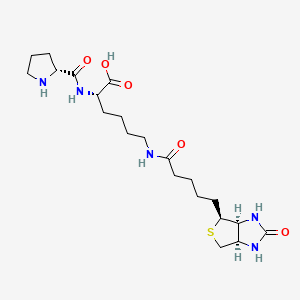
![(2S)-1-[(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B561831.png)
![(2S)-1-[(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B561832.png)

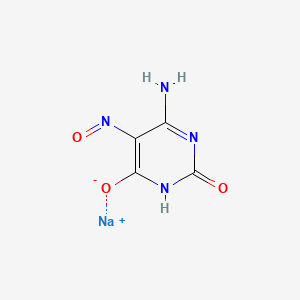

![N-{2-[Bis(carboxymethyl)amino]ethyl}-N-(2-{(carboxymethyl)[2-({2-[(methanesulfonyl)sulfanyl]ethyl}amino)-2-oxoethyl]amino}ethyl)glycine](/img/structure/B561840.png)

